molecular formula C24H25N3O4 B2528243 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 877657-69-7

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2528243
CAS No.: 877657-69-7
M. Wt: 419.481
InChI Key: MXCAHWQETXKEEN-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide, also known as RBN-2397, is a first-in-class, potent, and highly selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP family of enzymes. PARP14 is a mono-ADP-ribosyltransferase that functions as a key transcriptional co-regulator , playing a role in the suppression of innate immunity and the promotion of cancer cell survival. This compound exerts its mechanism of action by binding to the PARP14 catalytic domain, effectively blocking its ADP-ribosyltransferase activity. This inhibition has been shown to activate the STING pathway and stimulate interferon signaling , leading to a potent anti-tumor immune response. Consequently, its primary research value lies in investigating the oncogenic functions of PARP14, particularly in the contexts of DNA repair, replication stress, and tumor immunology . Researchers utilize this selective tool compound to explore novel therapeutic strategies for cancers with high replication stress and to dissect the complex role of PARP14 in the tumor microenvironment and inflammatory signaling pathways.

Properties

CAS No.

877657-69-7

Molecular Formula

C24H25N3O4

Molecular Weight

419.481

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3

InChI Key

MXCAHWQETXKEEN-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzofuran Chalcones with Urea/Thiourea

Benzofuran chalcones undergo cyclocondensation with urea or thiourea under basic conditions to form the pyrimidine ring. For example, equimolar quantities of 5-substituted benzofuran chalcones and urea are stirred in alcoholic potassium hydroxide (KOH) at room temperature for 5–6 hours, yielding pyrimidin-2-ol derivatives. This method achieves yields of 79–83% and is particularly effective for introducing electron-withdrawing substituents on the benzofuran moiety.

Key Reaction Parameters

  • Solvent: Ethanol or methanol
  • Base: Alcoholic KOH (10–15% w/v)
  • Temperature: Room temperature (25–30°C)
  • Yield Range: 75–85%

Aza-Wittig Reaction with Iminophosphoranes

An alternative route employs iminophosphoranes derived from triphenylphosphine and aryl azides. These intermediates react with n-butyl isocyanate at 40–50°C to form carbodiimide derivatives, which subsequently undergo cyclization with nitrogen-oxygen nucleophiles (e.g., amines or alkoxides) in the presence of sodium ethoxide or potassium carbonate (K₂CO₃). This method enables precise control over the 3-alkyl substituent on the pyrimidine ring.

Example Protocol

  • Generate iminophosphorane from triphenylphosphine (1.2 eq) and 2-azidobenzofuran (1 eq) in dry tetrahydrofuran (THF).
  • Add n-butyl isocyanate (1.5 eq) and stir at 45°C for 4 hours.
  • Treat with 2-aminoethanol (1.2 eq) and catalytic K₂CO₃ (0.1 eq) to yield 3-butyl-benzofuropyrimidin-4(3H)-one.

Functionalization with N,N-Diisopropylacetamide

The diisopropylacetamide side chain is appended via a nucleophilic acyl substitution reaction.

Activation of the Acetate Intermediate

The hydroxyl group at the 1-position of the benzofuropyrimidine core is activated as a mesylate or tosylate to facilitate displacement. For example:

  • React 1-hydroxy-benzofuropyrimidine (1 eq) with methanesulfonyl chloride (1.5 eq) in dichloromethane (DCM).
  • Stir with triethylamine (2 eq) at 0°C for 2 hours.

Alkylation with N,N-Diisopropylglycine

The activated intermediate undergoes nucleophilic displacement with N,N-diisopropylglycine in the presence of a base:

  • Combine mesylated intermediate (1 eq) with N,N-diisopropylglycine (1.2 eq) in dimethylformamide (DMF).
  • Add potassium tert-butoxide (1.5 eq) and heat at 60°C for 6 hours.

Reaction Outcome

  • Yield: 70–75%
  • Byproducts: <5% (HPLC)

Industrial-Scale Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Flow Chemistry for Cyclocondensation

A tubular reactor system with the following parameters ensures consistent output:

Parameter Value
Residence Time 30 minutes
Temperature 100°C
Pressure 10 bar
Throughput 1.2 kg/h

This setup reduces side reactions and improves yield to 88–90%.

Crystallization and Purification

The final compound is purified via anti-solvent crystallization:

  • Dissolve crude product in hot ethyl acetate (60°C).
  • Add n-hexane (3 volumes) dropwise under agitation.
  • Filter and wash with cold n-hexane to afford >99% purity.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 5H, phenyl-H), 4.12 (q, 2H, J = 6.8 Hz, CH₂), 3.89–3.82 (m, 2H, diisopropyl-CH).
  • HRMS (ESI-TOF): m/z [M+H]⁺ Calculated for C₂₄H₂₈N₃O₄: 422.2078; Found: 422.2081.

Chromatographic Purity Assessment

Column Mobile Phase Retention Time Purity
C18 (4.6 × 150 mm) Acetonitrile/H₂O (70:30) 6.8 min 99.3%

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of reactions:

  • Oxidation: Can be oxidized at specific positions on the aromatic ring or heterocyclic core, often using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Selective reduction of certain functional groups (e.g., nitro groups to amines) can be achieved using hydrogenation catalysts like palladium on carbon.

  • Substitution: The aromatic system allows for electrophilic and nucleophilic substitutions, common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).

Major Products

  • Oxidation: Formation of quinones or hydroxylated derivatives.

  • Reduction: Amine derivatives from nitro groups.

  • Substitution: Varied aromatic substituted products depending on the substituent introduced.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C23H31N4O3
  • Molecular Weight : 445.53 g/mol

The structure combines a benzofuro[3,2-d]pyrimidine core with an amide functional group, enhancing its lipophilicity and potential bioactivity.

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that a related compound demonstrated effective tumor growth inhibition in xenograft models by targeting specific signaling pathways associated with cancer progression .
  • Enzyme Inhibition
    • The compound has potential as an inhibitor for enzymes involved in critical biological processes. For example, it may act on dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment. Inhibitors of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic patients .
  • Neuroprotective Effects
    • Preliminary studies suggest that similar compounds may possess neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Synthesis and Reaction Pathways

The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide typically involves multi-step reactions:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core :
    • This is achieved through cyclization reactions involving phenyl-substituted benzofurans and pyrimidines under acidic or basic conditions.
  • Introduction of the Amide Group :
    • The N,N-diisopropylacetamide moiety is introduced via acylation reactions using diisopropylamine and an acyl chloride or anhydride.

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Mechanism of Action

Molecular Targets and Pathways: The compound is believed to interact with specific enzymes and receptors involved in cell signaling and metabolic pathways. Binding studies and computational models suggest it fits into active sites of target proteins, altering their function and triggering desired biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R-group) Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzofuro[3,2-d]pyrimidine-2,4-dione N,N-diisopropylacetamide ~435.5 Diisopropyl, phenyl, dione
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide () Benzofuro[3,2-d]pyrimidine-2,4-dione N-phenylacetamide 411.4 Phenyl, acetamide, dione
3-(4-Methoxybenzyl)-N-(3-trifluoromethylphenyl)acetamide analog () Benzofuro[3,2-d]pyrimidine-2,4-dione 4-Methoxybenzyl, trifluoromethylphenyl 523.5 Trifluoromethyl, methoxy, dione
Thieno[3,2-d]pyrimidin-2,4-dione derivative () Thieno[3,2-d]pyrimidine-2,4-dione 3-Propyl, phenyl ~409.4 Thiophene, propyl, dione
Imidazo[1,2-a]pyridine-thieno[2,3-d]pyrimidine hybrid () Thieno[2,3-d]pyrimidine-2,4-dione Imidazo[1,2-a]pyridine, aryl ~450–500 (estimated) Imidazole, thiophene, dione

Key Observations:

Thienopyrimidines, however, may offer improved metabolic stability due to sulfur’s electron-withdrawing effects . Imidazo[1,2-a]pyridine hybrids () introduce nitrogen-rich motifs, which could enhance binding to kinases or nucleic acids .

Trifluoromethyl and methoxy groups () improve lipophilicity and metabolic resistance, whereas diisopropyl groups may hinder cellular uptake in polar environments .

Biological Activity

The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H23N3O7
  • Molecular Weight : 513.506 g/mol

1. Antidiabetic Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg within 24 hours, comparable to the long-acting control omarigliptin .

2. Antimicrobial Activity

Investigations into the antimicrobial properties of benzofuro-pyrimidine derivatives have shown promising results. The structural components of the compound suggest potential efficacy against various bacterial strains. In vitro evaluations have indicated that modifications in the phenyl ring can enhance antimicrobial activity significantly .

3. PARP Inhibition

Compounds with similar structural motifs have been evaluated for their ability to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. One study identified lead compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1, indicating strong inhibitory potential that could be relevant for cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like DPP-IV and PARP suggests it may interfere with critical metabolic and repair pathways.
  • Structural Modifications : Variations in substituents on the benzofuro and pyrimidine rings can significantly alter the biological activity, allowing for tailored therapeutic applications.

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

StudyCompoundActivityIC50 Value
Similar DerivativeDPP-IV Inhibition>80% at 3 mg/kg
PARP InhibitorPARP1 InhibitionIC50 = 0.88 μM
Antimicrobial DerivativeBacterial InhibitionVariable based on structure

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